molecular formula C24H21ClN2O2 B12452928 N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-chlorobenzamide

N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-chlorobenzamide

Cat. No.: B12452928
M. Wt: 404.9 g/mol
InChI Key: AGACANGDTYZSDP-UHFFFAOYSA-N
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Description

4-CHLORO-N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core substituted with a 4-chloro group and a 5-sec-butyl-1,3-benzoxazol-2-yl moiety

Preparation Methods

The synthesis of 4-CHLORO-N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Sec-Butyl Group: The sec-butyl group can be introduced via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst.

    Formation of the Benzamide Core: The benzamide core is formed by reacting 4-chlorobenzoic acid with aniline derivatives under dehydrating conditions to form the amide bond.

    Coupling of the Benzoxazole and Benzamide Units: The final step involves coupling the benzoxazole unit with the benzamide core using a suitable coupling reagent such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

4-CHLORO-N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

4-CHLORO-N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-CHLORO-N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE can be compared with similar compounds such as:

    4-Chloro-N-phenylbenzamide: This compound lacks the benzoxazole moiety and sec-butyl group, making it less complex and potentially less versatile in its applications.

    N-(4-sec-Butylphenyl)-3-chlorobenzamide: This compound has a similar structure but differs in the position of the chloro group and the absence of the benzoxazole ring, which may affect its chemical properties and applications.

The uniqueness of 4-CHLORO-N-{4-[5-(SEC-BUTYL)-1,3-BENZOXAZOL-2-YL]PHENYL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

N-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide

InChI

InChI=1S/C24H21ClN2O2/c1-3-15(2)18-8-13-22-21(14-18)27-24(29-22)17-6-11-20(12-7-17)26-23(28)16-4-9-19(25)10-5-16/h4-15H,3H2,1-2H3,(H,26,28)

InChI Key

AGACANGDTYZSDP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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